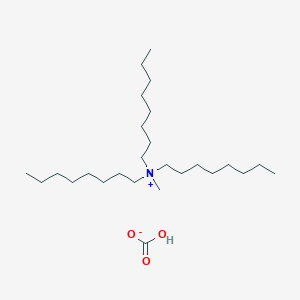
N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate is a quaternary ammonium compound. It is known for its surfactant properties and is often used in various industrial and laboratory applications. The compound is characterized by its long alkyl chains, which contribute to its hydrophobic nature, and its quaternary ammonium group, which imparts a positive charge.
準備方法
Synthetic Routes and Reaction Conditions
N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate can be synthesized through a quaternization reaction. The process typically involves the reaction of N,N-dioctyloctan-1-amine with methyl iodide in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure proper mixing of reactants. The product is then subjected to multiple purification steps, including filtration and drying, to obtain a high-purity compound.
化学反応の分析
Types of Reactions
N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation Reactions: The long alkyl chains can undergo oxidation under specific conditions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used. The reactions are conducted under acidic or basic conditions, depending on the desired product.
Major Products
Substitution: The major products include various substituted ammonium compounds.
Oxidation: The major products are oxidized derivatives of the alkyl chains, such as alcohols, aldehydes, and carboxylic acids.
科学的研究の応用
N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the extraction and purification of biomolecules due to its surfactant properties.
Medicine: It is investigated for its potential use in drug delivery systems, where its ability to form micelles can enhance the solubility of hydrophobic drugs.
Industry: The compound is used in the formulation of detergents and cleaning agents, where its surfactant properties help in the removal of oils and greases.
作用機序
The mechanism of action of N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is utilized in various applications, from catalysis to drug delivery.
類似化合物との比較
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- Trioctylmethylammonium chloride
Uniqueness
N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate is unique due to its specific counterion, hydrogen carbonate, which can impart different solubility and reactivity characteristics compared to other similar compounds with chloride or bromide counterions. This uniqueness can be leveraged in specific applications where these properties are advantageous.
特性
CAS番号 |
144826-18-6 |
|---|---|
分子式 |
C26H55NO3 |
分子量 |
429.7 g/mol |
IUPAC名 |
hydrogen carbonate;methyl(trioctyl)azanium |
InChI |
InChI=1S/C25H54N.CH2O3/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1(3)4/h5-25H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |
InChIキー |
JZBORXYMEWOQRS-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)
![2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14271209.png)

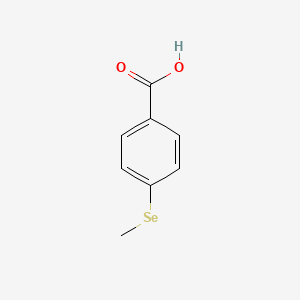
![[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid](/img/structure/B14271230.png)

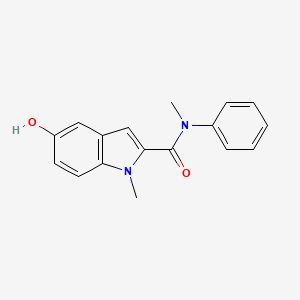

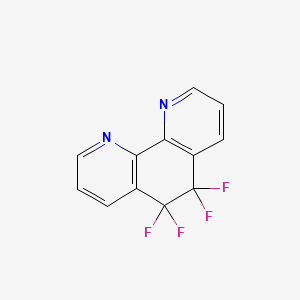
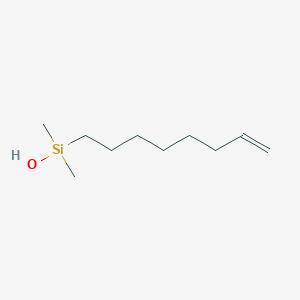
![4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14271273.png)
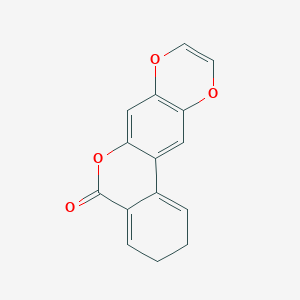

![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)
